molecular formula C15H19NO4S B2463462 2-[3-(4-Methoxyphenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid CAS No. 1008704-35-5

2-[3-(4-Methoxyphenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid

Cat. No.: B2463462
CAS No.: 1008704-35-5
M. Wt: 309.38
InChI Key: ARVMHKTZMCUMDI-UHFFFAOYSA-N
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Description

    Starting Materials: The previously formed intermediate and methylsulfanyl butanoic acid.

    Reaction: The intermediate is coupled with methylsulfanyl butanoic acid using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-Dimethylaminopyridine).

    Conditions: The reaction is typically performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methoxyphenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid typically involves multiple steps:

  • Formation of the Methoxyphenyl Prop-2-enamido Intermediate

      Starting Materials: 4-Methoxybenzaldehyde and an appropriate amine.

      Reaction: The aldehyde undergoes a condensation reaction with the amine to form the enamido intermediate.

      Conditions: This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxyphenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Products: Oxidation can lead to the formation of sulfoxides or sulfones from the methylsulfanyl group.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Products: Reduction can convert the enamido group to an amine.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Products: Substitution reactions can modify the methoxyphenyl group or the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like DMSO or DMF.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its functional groups.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Medicine

    Pharmacology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Diagnostics: Potential use in diagnostic assays due to its unique chemical properties.

Industry

    Materials Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: Explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to inhibition or activation of the target’s biological function, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid: Similar structure but lacks the methylsulfanyl group.

    4-(Methylsulfanyl)butanoic acid: Contains the methylsulfanyl group but lacks the methoxyphenyl and enamido groups.

Uniqueness

2-[3-(4-Methoxyphenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-20-12-6-3-11(4-7-12)5-8-14(17)16-13(15(18)19)9-10-21-2/h3-8,13H,9-10H2,1-2H3,(H,16,17)(H,18,19)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVMHKTZMCUMDI-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837287
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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